molecular formula C14H19NO3S B2758341 Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 62159-42-6

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2758341
CAS No.: 62159-42-6
M. Wt: 281.37
InChI Key: XYWZPXQZUYYQIA-UHFFFAOYSA-N
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Description

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a propanoylamino group at position 2 and an ethyl ester at position 2. This scaffold is a key intermediate in synthesizing pharmacologically active compounds, including anti-HIV agents , and serves as a versatile building block for further derivatization .

Properties

IUPAC Name

ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-11(16)15-13-12(14(17)18-4-2)9-7-5-6-8-10(9)19-13/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWZPXQZUYYQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and suitable precursors.

    Introduction of the Propanoylamino Group: This step involves the acylation of the amine group on the benzothiophene ring using propanoyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The propanoylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The compound’s structural analogues differ primarily in the acyl/amide substituent at position 2. Key examples include:

Compound Name Substituent (R) Molecular Weight Key References
Ethyl 2-(propanoylamino)-...-carboxylate Propanoylamino 295.36 g/mol
Ethyl 2-benzamido-...-carboxylate Benzamido 341.41 g/mol
Ethyl 2-(pyridine-4-carboxamido)-...-carboxylate Pyridine-4-carboxamido 330.40 g/mol
Ethyl 2-(formylamino)-...-carboxylate Formylamino 253.32 g/mol
Ethyl 2-[(2-chloroacetyl)amino]-...-carboxylate Chloroacetylamino 313.81 g/mol
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-...-carboxylate 3-(5-Ethylfuran-2-yl)propanoylamino 387.50 g/mol

Key Observations :

  • Electron-withdrawing groups (e.g., chloroacetyl) enhance reactivity, enabling nucleophilic substitutions .
  • Heterocyclic substituents (e.g., furan) introduce π-π stacking capabilities, influencing binding interactions in biological targets .

Crystallographic and Conformational Analysis

Crystal structures of analogues reveal distinct conformational trends:

Compound Name Dihedral Angle (A/B Rings) Hydrogen Bonding Motif Disorder in Cyclohexene Ring References
Ethyl 2-benzamido-...-carboxylate 8.13° S(6) intramolecular Yes (two methylene groups)
Ethyl 2-(pyridine-4-carboxamido)-...-carboxylate 9.47° S(6) intramolecular + R₂²(16) intermolecular Yes (ethyl ester and cyclohexene)
Ethyl 2-(propanoylamino)-...-carboxylate Not explicitly reported S(6) intramolecular Likely similar disorder

Key Observations :

  • Dihedral angles between the benzothiophene (A) and substituent (B) rings range from 7.1° to 9.5°, indicating minor conformational flexibility .
  • Intramolecular S(6) motifs are conserved across analogues due to N–H⋯O hydrogen bonds, stabilizing the planar arrangement of the amide group .
  • Disorder in cyclohexene rings is common, resolved using SHELXL refinement with anisotropic displacement parameters .

Biological Activity

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzothiophenes. The synthesis typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with propanoyl chloride under basic conditions. This reaction is crucial for introducing the propanoylamino group which is essential for its biological activity.

Pharmacological Properties

  • Analgesic Activity : Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, studies using the “hot plate” method on mice indicated that certain derivatives possess analgesic properties that surpass those of traditional analgesics like metamizole .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antimicrobial Activity : Some studies have indicated that benzothiophene derivatives exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring is believed to contribute to this activity by interacting with microbial cell membranes .

Case Studies and Research Findings

A study published in Chemistry of Iminofurans highlighted the synthesis of various benzothiophene derivatives and their biological evaluations. The findings suggested that these compounds could serve as potential leads for developing new analgesics and anti-inflammatory agents .

CompoundBiological ActivityReference
This compoundAnalgesic
Similar Benzothiophene DerivativeAnti-inflammatory
Benzothiophene DerivativeAntimicrobial

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many studies suggest that these compounds inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Some benzothiophene derivatives may act as modulators of specific receptors involved in pain perception and inflammation.

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